molecular formula C4H7NO4 B093750 4-Nitrobutanoic acid CAS No. 16488-43-0

4-Nitrobutanoic acid

Cat. No. B093750
CAS RN: 16488-43-0
M. Wt: 133.1 g/mol
InChI Key: SUFKNMKUIYHURJ-UHFFFAOYSA-N
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Description

4-Nitrobutanoic acid is a chemical compound that has been the subject of various synthetic methodologies and structural analyses. The compound itself is not directly discussed in the provided papers, but its derivatives and related compounds have been synthesized and analyzed, which can give insights into the properties and reactivity of 4-nitrobutanoic acid.

Synthesis Analysis

The synthesis of related compounds to 4-nitrobutanoic acid has been described in the literature. For instance, a series of 3-alkyl-4-aminobutanoic acids were prepared using a Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis . This method could potentially be adapted for the synthesis of 4-nitrobutanoic acid by choosing appropriate starting materials and reaction conditions.

Another study reported the synthesis of 3-hydroxy-4-nitro-cyclohexanones, which involved the acylation of lithium enolates with 4-nitrobutanoyl chloride, followed by cyclization . Although this study focuses on cyclic compounds, the use of 4-nitrobutanoyl chloride indicates the reactivity of the acyl chloride derivative of 4-nitrobutanoic acid in synthetic applications.

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrobutanoic acid has been characterized using various analytical techniques. X-ray crystallography provided insights into the stereochemistry of the synthesized compounds . While the exact structure of 4-nitrobutanoic acid is not discussed, the structural analysis of its derivatives can be indicative of the steric and electronic effects that the nitro group may impose on the butanoic acid backbone.

Chemical Reactions Analysis

The reactivity of the nitro group in 4-nitrobutanoic acid can be inferred from the chemical reactions of its derivatives. For example, the cyclization of hydroxy-nitro-ketones and their subsequent reactions, such as the Tiffeneau-Demjanow rearrangement, demonstrate the potential for complex transformations involving the nitro group . Additionally, the synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles through a four-component reaction highlights the versatility of nitro compounds in multi-component synthetic strategies .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-nitrobutanoic acid are not directly reported in the provided papers, the studies on its derivatives can shed light on its behavior. The presence of the nitro group is likely to affect the acidity of the carboxylic acid, and the electronic properties of the molecule may influence its reactivity in both electrophilic and nucleophilic reactions. The synthesis and structural characterization of related compounds, such as the 4-(2-nitrophenylsulfonamido)benzoic acid and its tin complex, provide additional information on the potential coordination chemistry and solid-state properties of nitro-substituted carboxylic acids .

Safety And Hazards

Safety data sheets suggest that exposure to 4-Nitrobutanoic acid should be avoided and personal protective equipment should be used . It is recommended to store the compound at room temperature . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name

4-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKNMKUIYHURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338274
Record name 4-Nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobutanoic acid

CAS RN

16488-43-0
Record name 4-Nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
H Krawczyk, WM Wolf, M Śliwiński - Journal of the Chemical Society …, 2002 - pubs.rsc.org
… On the other hand, the ion-exchange chromatography of the salt 6 gave a 20∶1 mixture of 4-nitrobutanoic acid 15 and N-hydroxyimide 14 ( 31 P NMR). The 4-nitrobutanoic acid 15 was …
Number of citations: 20 pubs.rsc.org
RR Shakirov, NN Yarmukhamedov, LI Vlasova… - Pharmaceutical …, 2006 - Springer
… using a Mannich type reaction of 4-nitrobutanoic acid methyl ester with excess formalin and … of 83% using the Mannich reaction of 4-nitrobutanoic acid methyl ester (II) with methylamine …
Number of citations: 12 link.springer.com
ES Ostroglyadov, OS Vasil'eva… - Russian Journal of …, 2015 - Springer
… Abstract—4-(Indol-3-yl)-2-pyrrolidone and its derivatives have been synthesized via sequential hydrogenation of indole-containing esters of 4-nitrobutanoic acid, alkaline hydrolysis of …
Number of citations: 5 link.springer.com
MH Li, YF Zhang, HR Tian, MH Zheng, MY Yang… - RSC …, 2015 - pubs.rsc.org
… iso-butyl-3-hydroxy-4-nitrobutanoic acid failed (ESI†). We then selected the corresponding activated carboxylate, ie 2-iso-butyl-3-hydroxy-4-nitrobutanoic acid p-nitrophenyl ester, as the …
Number of citations: 2 pubs.rsc.org
GR Newkome, HJ Kim, CN Moorefield, H Maddi… - …, 2003 - ACS Publications
… The mixture was concentrated to dryness in vacuo to afford the crude 4-nitrobutanoic acid. … Amine 20 can also be prepared in three steps by amidation of 4-nitrobutanoic acid with 1-…
Number of citations: 45 pubs.acs.org
VA Dombrovskii, DY Fonskii - Pharmaceutical Chemistry Journal, 1993 - Springer
… The reaction of the diethyl ester of maleic acid (2) with nitromethane was used to produce the diethylester of 4-nitrobutanoic acid (40%); this was catalytically reduced in the presence of …
Number of citations: 3 link.springer.com
Y Lu, XY Wei, Z Wen, HB Chen, YC Lu, ZM Zong… - Fuel processing …, 2014 - Elsevier
Photocatalytic depolymerization (PCDP) of rice husk (RH) over TiO 2 in H 2 O 2 aqueous solution under ultraviolet irradiation was investigated. The reaction mixture was fractionated …
Number of citations: 44 www.sciencedirect.com
NS Kumar, VR Bheeram, SB Mukkamala… - …, 2018 - Wiley Online Library
Herein, we describe a mild and convenient protocol for Michael addition of nitroalkanes to 3‐methyl‐4‐nitro‐5‐styrylisoxazoles using neat “water extract of rice straw ash (WERSA)” as a …
RF Brown, NM van Gulick - Journal of the American Chemical …, 1955 - ACS Publications
The preparation and properties of the hydrobromides of 4-bromo-2, 2-dimethyl-, diethyl-, diisopropyl-, diphenyl-and di-p-tolylbutylamines are described. Alternate synthetic routes were …
Number of citations: 17 pubs.acs.org
H McErlain, EB McLean, TEF Morgan… - The Journal of …, 2022 - ACS Publications
… 5′-difluorophenyl)-4-nitrobutanoic acid as a yellow oil, which was used without further purification. To a stirred solution of (3R)-3-(3′,5′-difluorophenyl)-4-nitrobutanoic acid (0.772 g, …
Number of citations: 1 pubs.acs.org

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